Home > Products > Screening Compounds P67015 > (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate - 1290191-73-9

(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Catalog Number: EVT-3164573
CAS Number: 1290191-73-9
Molecular Formula: C10H19FN2O2
Molecular Weight: 218.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 3-amino-3-(bicyclo[4.2.0]octa-1,3,5-trien-7-yl)propenoate

Compound Description: This compound serves as a crucial starting material in the synthesis of taiwanin C and justicidin E, as described in the provided research. It undergoes an electrocyclic reaction to generate o-quinonedimethides, which are subsequently used to synthesize tert-butyl 4-aryl-3- and 4-aryl-8-aminonaphthalene-2-carboxylates [].

tert-Butyl 2-(hydroxymethyl)-5-{4-[(methoxycarbonyl)amino]phenyl}-2,5-dihydro-1H-pyrrole-1-carboxylate

Compound Description: The research paper primarily focuses on reporting the crystal structure of this compound, providing detailed crystallographic data [].

tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate

Compound Description: This compound, synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt, represents a cyclic amino acid ester. Its structure, characterized by single crystal X-ray diffraction analysis, reveals a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring [].

(R)- and (S)-tert-butyl 2-tert-butyl-4-methoxy-2,5-dihydroimidazole-1-carboxylate (BDI)

Compound Description: BDI serves as a novel chiral glycine derivative in amino acid synthesis. The lithiated BDI exhibits high nucleophilicity, enabling diastereoselective reactions with various electrophiles, including alkyl halides, enoates, and aldehydes [, ].

tert-Butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic)

Compound Description: This compound is a chiral auxiliary, also prepared from L-alanine like BDI, and utilized in synthesizing enantiomerically pure compounds. Its applications include the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and dimethyl trans-cyclopentane-1,2-dicarboxylate [].

tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

Compound Description: This compound serves as a critical intermediate in synthesizing biologically active benziimidazole compounds. Its synthesis involves a simple amination reaction of 4-iodo-2-methyl-6-nitroaniline [].

Ethyl 1-[5-amino-1-tert-butyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonyl]-5-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

Compound Description: This compound belongs to the bis-heterocycle family and exhibits a distinct structure characterized by two pyrazole rings linked by a carbonyl group. The crystal structure reveals intra- and intermolecular hydrogen bonds, highlighting its potential for intermolecular interactions [].

tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate

Compound Description: This compound is synthesized by reducing tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate. Its synthesis highlights a simple and efficient reduction process, emphasizing cost-effectiveness and practicality [].

(R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate

Compound Description: This compound serves as a key intermediate in synthesizing Biotin, a water-soluble vitamin crucial for various metabolic processes. Its synthesis from L-cystine involves several steps, including esterification, protection, reduction, and the Corey-Fuchs reaction [].

tert-Butyl (±)-7-Amino-3-trifluoromethyl-3-cephem-4-carboxylate

Compound Description: This compound represents a key intermediate in the synthesis of 3-trifluoromethylcephalosporins, a class of antibiotics. Its synthesis showcases a novel reaction involving the N-benzylideneglycinate anion with a reactive α-haloketone [].

5-Acetyl-2-amino-6-methyl-4-(1-naphthyl)-4H-pyran-3-carbonitrile, methyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate, and tert-butyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate

Compound Description: These three compounds, characterized by X-ray structural investigations, highlight variations in their heterocyclic ring conformations and intermolecular interactions. They demonstrate the impact of subtle structural changes on the overall molecular geometry and crystal packing [].

tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate

Compound Description: This indole derivative serves as a key reagent in the stereoselective synthesis of (2R,4R)-monatin, a naturally occurring sweet amino acid [].

tert-Butyl 4-(3-chloropropyl)piperazine-1-carboxylate

Compound Description: This compound is a key intermediate in the synthesis of fluphenazine hydrochloride, an antipsychotic drug. It is obtained through a nucleophilic substitution reaction between tert-butyl piperazine-1-carboxylate and 1-bromo-3-chloropropane [].

Ethyl 2-amino-1-(furan-2-carboxamido)-5-(2-aryl/tert-butyl-2-oxoethylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates (EAPCs)

Compound Description: EAPCs are a series of pyrrole-based compounds exhibiting potent anti-cancer activity against breast and lung cancer cell lines in vitro. Their mechanism of action involves inhibiting tubulin polymerization and inducing cell cycle arrest in the M-phase [].

tert-Butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate

Compound Description: This compound represents a key intermediate in the synthesis of a conformationally constrained 7-azabicyclo[2.2.1]heptane glutamic acid analog. Its synthesis showcases a key transannular alkylation step, highlighting a unique approach to building this constrained amino acid scaffold [].

1-(8-(aryloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives

Compound Description: These novel derivatives were synthesized and evaluated for their antibacterial activity. The synthetic route involved O-alkylation of a key intermediate, 1-(8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine, with various aryl alcohols [].

(E)-ethyl-2-amino-5-(3,3-dimethyl-4-oxo-butyliden)-4-oxo-1-(2-phenylaminobenzamido)-4,5-dihydro-1H-pyrrole-3-carboxylate

Compound Description: This compound was synthesized and evaluated for its cytotoxic activity against the T-1 cell line of gastrointestinal stromal tumor (GIST) [].

(+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid (A-192558)

Compound Description: A-192558 is a potent inhibitor of influenza neuraminidase (NA), particularly NA A. Its discovery and development involved the exploration of tri- and tetrasubstituted pyrrolidine derivatives as potential NA inhibitors [].

(1S, 3S, 6R)-7-oxabicyclo[4. 1. 0]heptane-3-carboxylic acid and (1S, 3S, 4R)-3-amino-4-hydroxycyclohexanecarboxylic acid

Compound Description: These compounds are novel intermediates in an improved synthesis of an Edoxaban intermediate. Edoxaban is a drug used for the prevention of stroke and systemic embolism in people with atrial fibrillation [].

α-Amino-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic Acid

Compound Description: This compound, particularly its (S)-enantiomer (SDZ EAB 515), exhibits potent and selective competitive NMDA antagonist properties. Its synthesis involves the use of chiral glycine derivatives as key building blocks [].

6-Fluoro-3,4-Dihydroxy-l-Phenylalanine (6-18F-fluoro-l-DOPA)

Compound Description: 6-18F-fluoro-l-DOPA is a radiopharmaceutical widely used in neurological and oncological PET imaging. The research describes a novel three-step radiosynthesis pathway for its preparation, emphasizing efficiency and cost-effectiveness compared to traditional methods [].

tert-butyl 2-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-carboxylate

Compound Description: This tetrahydrofuran amino acid building block is highlighted for its potential in peptide modification. Its rigid structure and the ability to introduce fluorescent labels make it a valuable tool in studying peptide structure and function [].

tert-Butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate

Compound Description: This compound is a substrate for the first reported enzyme-catalyzed kinetic resolution, leading to enantiomerically enriched derivatives. This method provides access to the (+)-(3S,4R) enantiomer in high optical purity [].

1-Fmoc-3-hydroxypropyl-Aze and 3-(3-azidopropyl)-1-Fmoc-azetidine-2-carboxylic acid tert-butyl ester

Compound Description: These compounds are key intermediates in the synthesis of amino acid-azetidine chimeras, specifically targeting the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids. These chimeras are designed to probe the influence of conformational changes on peptide activity [].

tert-Butyl (4S)-3-[(2RS)-2-bromoacyl]-1-methyl-2-oxoimidazolidine-4-carboxylates

Compound Description: This diastereomeric mixture serves as a starting point for a dynamic kinetic resolution utilizing tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. The reaction with a malonic ester enolate leads to the formation of tert-butyl (4S)-3-[(2R)-2-alkyl-3,3-bis(alkoxycarbonyl)propionyl]-1-methyl-2-oxoimidazolidine-4-carboxylate [(S,R)-8] in a stereoselective manner [].

ethyl 2-[(4-alkenyl-2-oxo-1-azetidinyl]-4-pentenoates

Compound Description: These compounds are key intermediates in a synthetic strategy utilizing tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis for the construction of bicyclic β-lactam carboxylic esters. The approach offers a versatile route to access various bicyclic β-lactams with diverse functionalities [].

4',6'-Dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one

Compound Description: This spirocyclic compound serves as a core structure for developing novel acetyl-CoA carboxylase (ACC) inhibitors. The research describes a streamlined synthesis of this core, highlighting key steps like regioselective pyrazole alkylation and a Curtius rearrangement. This approach enables access to diverse pyrazolo-fused spirolactams for medicinal chemistry exploration [].

tert-Butyl 4-(4-formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate

Compound Description: This compound is a key intermediate in a specific synthetic route for teneligliptin, a drug used for the treatment of type 2 diabetes [].

Source and Classification

The compound is sourced from various chemical suppliers and databases, including PubChem and ChemicalBook. It is often used as an intermediate in the synthesis of biologically active compounds due to its unique structural features that facilitate interactions with biological targets .

Synthesis Analysis

The synthesis of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate typically involves several key steps:

  1. Formation of the Piperidine Ring: The initial step often involves cyclization reactions using precursors such as 1-piperidinecarboxylic acid derivatives.
  2. Introduction of the Fluorine Atom: This can be achieved through fluorination methods using reagents like diethylaminosulfur trifluoride or Selectfluor, which are known for their efficiency in introducing fluorine into organic molecules.
  3. Protection and Deprotection Steps: Protecting groups, such as tert-butyl groups, are employed to shield reactive functional groups during synthesis. These groups are later removed to yield the final product.
  4. Final Coupling Reactions: The final steps may involve coupling reactions to attach the tert-butyl group to the carboxylic acid moiety, ensuring the correct stereochemistry is maintained throughout the synthesis .
Molecular Structure Analysis

The molecular structure of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate features a piperidine ring substituted with an amino group at position 3 and a fluorine atom at position 4. The tert-butyl ester functionality at position 1 enhances lipophilicity and stability.

Structural Data

  • IUPAC Name: tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate
  • SMILES Notation: CC(C)(C)OC(=O)N1CCC@@HC@@HC1
  • InChI Key: CVHJEFDRBTZVEL-SFYZADRCSA-N

The stereochemistry at positions 3 and 4 is critical for its biological activity, influencing how it interacts with target proteins or enzymes .

Chemical Reactions Analysis

(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions:

  1. Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: The carboxylate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under basic conditions, allowing for further functionalization .

Common Reagents

  • Oxidizing agents: Potassium permanganate, chromium trioxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
Mechanism of Action

The mechanism of action of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate primarily involves its interaction with biological targets such as receptors or enzymes in the central nervous system. Its structural features allow it to mimic natural neurotransmitters or modulators, potentially influencing pathways related to mood regulation and cognitive function.

Relevant Data

Research indicates that compounds similar to (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine derivatives exhibit significant affinity for specific receptors involved in neurotransmission, suggesting potential therapeutic effects in treating disorders like depression or anxiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate include:

PropertyValue
Boiling PointApproximately 285.6±40.0285.6\pm 40.0 °C (predicted)
Density1.11±0.11.11\pm 0.1 g/cm³ (predicted)
pKa8.88±0.408.88\pm 0.40 (predicted)
Purity≥97%
Storage Temperature2–8 °C (protect from light)

These properties indicate that the compound is stable under controlled conditions but may require protection from light during storage .

Applications

(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate finds applications primarily in medicinal chemistry:

  • Drug Development: It serves as a building block for synthesizing pharmacologically active compounds aimed at treating neurological disorders.
  • Research Tool: Its unique structure allows researchers to explore mechanisms of action related to neurotransmitter systems.
Synthetic Methodologies for Enantioselective Preparation

Catalytic Hydrogenation Strategies for Stereocontrol in Piperidine Ring Formation

Catalytic hydrogenation represents a cornerstone in the stereoselective synthesis of the piperidine core characteristic of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate. Two predominant methodologies have emerged for establishing the requisite syn stereochemistry between the C3-fluoro and C4-amino substituents:

  • Ru-Catalyzed Asymmetric Hydrogenation: Early synthetic routes employed ruthenium-based chiral catalysts for the enantioselective hydrogenation of fluorinated enamide precursors. This approach provided high enantiomeric excess (ee >95%) but faced economic challenges due to the cost of specialized ruthenium complexes and stringent reaction condition requirements [7].

  • Dynamic Kinetic Asymmetric Transamination (DYKAT): A more economically efficient route utilizes copper-catalyzed DYKAT of ketone precursors. This innovative approach exploits the equilibrium between stereoisomers of a substrate, allowing conversion to a single enantiomer through selective reaction. For the target compound, DYKAT of ketone intermediates enables the installation of the C4-amino group with simultaneous stereochemical control relative to the existing C3-fluorine atom. This method significantly reduces production costs while maintaining excellent stereoselectivity (typically >98% de) [7].

Table 1: Comparison of Hydrogenation Approaches

MethodCatalyst SystemStereoselectivityEconomic Considerations
Ru-Catalyzed HydrogenationChiral Ru complexes>95% eeHigh catalyst cost, moderate atom economy
Dynamic Kinetic Asymmetric TransaminationCopper-amino acid complexes>98% deLower catalyst cost, high atom economy
Pd/C-Mediated DeprotectionPd/C, ammonium formateStereochemistry retainedInexpensive catalyst, quantitative yield [1]

A critical hydrogenation step common to both approaches involves the stereospecific deprotection of intermediates. As exemplified in the synthesis, hydrogenolytic cleavage of a benzyl protecting group from (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate using 10% Pd/C with ammonium formate in methanol proceeds quantitatively at 50°C while preserving the established stereochemistry. This step demonstrates remarkable efficiency, with isolation achieved through simple filtration and concentration [1].

Fluorination Techniques: Comparative Analysis of DAST and Selectfluor-Based Approaches

The introduction of fluorine at the C3 position presents significant synthetic challenges due to the need for regioselectivity and stereochemical control. Two principal fluorination strategies have been implemented:

  • DAST-Mediated Fluorination: Diethylaminosulfur trifluoride (DAST) has been employed for the fluorodehydroxylation of piperidin-3-ol precursors. While effective, this method presents substantial handling challenges due to DAST's thermal instability and the potential for explosive decomposition. Additionally, stereochemical control in DAST reactions is inherently problematic, often resulting in undesired epimerization at the fluorination site. The reaction mechanism involves an S~N~2-type inversion, necessitating precise stereochemical control in the alcohol precursor to achieve the desired (3S,4R) configuration [7].

  • Electrophilic Fluorination with Selectfluor: Newer methodologies exploit electrophilic fluorination reagents, particularly Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This approach offers enhanced safety profile and superior thermal stability compared to DAST. A key advantage lies in the ability to perform fluorination on conformationally locked intermediates, yielding the trans-diastereomer with high selectivity. This stereochemical outcome arises from the equatorial approach of the bulky fluorinating agent to a chair-conformed piperidine ring, preferentially attacking the axial face to generate the thermodynamically favored equatorial fluorine substituent [7].

Table 2: Fluorination Reagent Performance Comparison

ParameterDASTSelectfluor
Thermal StabilityLow (risk of explosion >50°C)High (stable to 150°C)
Stereochemical ControlModerate (risk of epimerization)High (conformationally directed)
Byproduct FormationSignificant (elimination products)Minimal (inorganic salts)
ScalabilityLimited (safety concerns)Excellent (aqueous compatibility)
Functional Group ToleranceModerate (sensitive to alcohols)High (compatible with Boc protection)

The strategic choice between these fluorination methodologies depends on process scale and available infrastructure. While DAST remains useful for small-scale applications, Selectfluor offers clear advantages for industrial-scale synthesis due to its superior safety profile and compatibility with continuous processing technologies.

tert-Butoxycarbonyl Protection-Deprotection Dynamics in Multi-Step Syntheses

The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen throughout the synthetic sequence, providing both steric bulk that influences stereochemical outcomes and acid-labile protection compatible with subsequent transformations:

  • Protection Methodologies: Introduction of the Boc group typically employs di-tert-butyl dicarbonate (Boc~2~O) under basic conditions (e.g., triethylamine in THF). Recent advances include solvent-free conditions and catalysis by ionic liquids or hexafluoroisopropanol (HFIP), which enhance reaction efficiency and chemoselectivity. These improved methods prevent common side reactions such as isocyanate formation, urea generation, or oxazolidinone formation from β-amino alcohols, which are particularly relevant given the amino alcohol precursors used in the target molecule's synthesis [2] .

  • Deprotection Challenges: Acidolytic removal of the Boc group (typically using trifluoroacetic acid in dichloromethane) presents specific challenges in the context of fluorinated piperidines. The accepted mechanism involves protonation of the carbonyl oxygen, leading to fragmentation into the free amine, CO~2~, and a highly reactive tert-butyl cation. This electrophilic intermediate can undergo several undesirable pathways: (1) reaction with nucleophilic sites on the molecule, (2) elimination to isobutylene, or (3) reaction with solvent or scavengers. The fluorinated piperidine scaffold increases susceptibility to ring-opening side reactions under acidic conditions, necessitating carefully optimized protocols [2] [9].

  • Analytical Implications: Incomplete Boc deprotection generates trace impurities (<0.01%) that significantly impact analytical profiles. During residual solvent analysis by headspace GC, residual Boc-protected species decompose thermally to produce isobutylene, which manifests as a substantial (>0.1%) ghost peak despite the impurity's low concentration. This phenomenon necessitates specialized analytical methods for process monitoring and highlights the importance of quantitative deprotection verification beyond standard HPLC analysis [9].

Scavengers such as thiophenol or anisole are routinely employed to trap the tert-butyl cation during deprotection. Process optimization studies demonstrate that maintaining a minimum of 5 vol% scavenger relative to TFA volume effectively suppresses byproduct formation while enabling complete deprotection within 2 hours at 25°C for the fluorinated piperidine system.

Resolution of Racemic Mixtures via Chiral Auxiliaries or Enzymatic Catalysis

Despite advances in asymmetric synthesis, resolution of racemic intermediates remains practically important for accessing enantiomerically pure (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate:

  • Diastereomeric Salt Formation: Classical resolution employs enantiopure chiral acids (e.g., dibenzoyl-L-tartaric acid or di-p-toluoyl-L-tartaric acid) to form diastereomeric salts with racemic amino intermediates. The distinct crystallization behaviors of these salts enable physical separation. Subsequent hydrolysis yields the resolved amine. This approach proved particularly valuable for separating cis- and trans-3-fluoro-4-aminopiperidine isomers after Boc protection, with the desired (3S,4R) isomer crystallizing preferentially from ethanol/water mixtures [3] [6].

  • Enzymatic Dynamic Kinetic Resolution: Penicillin G acylase immobilized on acrylic supports has demonstrated remarkable efficiency in the kinetic resolution of racemic amine precursors. This biocatalyst selectively acylates the (3S,4R)-enantiomer using activated esters (e.g., phenyl acetoxymethoxyacetate) in biphasic systems (water/toluene). The reaction achieves >98% enantiomeric excess at 50% conversion, with the unreacted (3R,4S)-isomer undergoing in situ racemization via imine intermediates under the reaction conditions. This dynamic process theoretically enables complete conversion to the desired enantiomer [10].

  • Chiral Chromatography: Preparative chiral HPLC using polysaccharide-based stationary phases (Chiralpak AD-H or AS-H) provides a direct resolution method for late-stage intermediates. Although less scalable than chemical methods, this approach offers rapid access to material for pharmacological evaluation. Typical resolution conditions employ ethanol/n-hexane mobile phases (15:85) at 25°C, achieving baseline separation of the target enantiomer from its (3R,4S)-counterpart within 20 minutes [3].

The strategic selection of resolution methodology depends heavily on the synthetic stage. Enzymatic resolution offers advantages for early chiral pool establishment, while diastereomeric salt formation remains practical for large-scale manufacturing due to established crystallization protocols and lower solvent consumption.

Table 3: Resolution Techniques for Key Intermediates

MethodSubstrateResolution Agent/ConditionsEfficiencyScalability
Diastereomeric Salt Crystallizationrac-4-Amino-3-fluoropiperidineDibenzoyl-L-tartaric acid40-45% yield, >99% eeExcellent (kg scale)
Enzymatic DKRrac-3-Fluoropiperidin-4-oneImmobilized PGA, pH 7.5>98% ee, 85% yieldGood (pilot scale)
Chiral ChromatographyBoc-protected rac-amineChiralpak AD-H, ethanol/hexane99% ee, 100% recoveryLimited (gram scale)

Properties

CAS Number

1290191-73-9

Product Name

(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate

Molecular Formula

C10H19FN2O2

Molecular Weight

218.27

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1

InChI Key

CVHJEFDRBTZVEL-SFYZADRCSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)F

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.